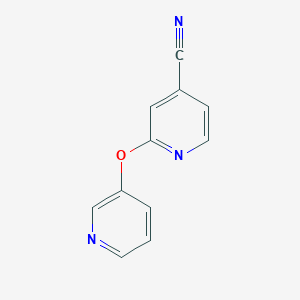

2-(Pyridin-3-yloxy)pyridine-4-carbonitrile

Description

2-(Pyridin-3-yloxy)pyridine-4-carbonitrile is a heterocyclic compound featuring a pyridine ring substituted with a pyridin-3-yloxy group at position 2 and a carbonitrile group at position 4. Pyridine-carbonitrile derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and versatility in chemical modifications .

Properties

IUPAC Name |

2-pyridin-3-yloxypyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-7-9-3-5-14-11(6-9)15-10-2-1-4-13-8-10/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIMLHVBBQGTLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701272580 | |

| Record name | 2-(3-Pyridinyloxy)-4-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094392-34-3 | |

| Record name | 2-(3-Pyridinyloxy)-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1094392-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Pyridinyloxy)-4-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Alkoxylation Strategy

The most straightforward route involves nucleophilic displacement of a leaving group (e.g., halogen) on a pyridine ring by a pyridinol derivative. For example, 4-cyanopyridine-2-chloride reacts with pyridin-3-ol under basic conditions to form the target compound.

Procedure:

- Reactants: 4-Chloropyridine-2-carbonitrile (1.0 equiv), pyridin-3-ol (1.2 equiv).

- Base: Sodium hydride (2.0 equiv) in anhydrous DMF.

- Conditions: 80–100°C for 12–24 hours under nitrogen.

Mechanistic Insight:

The reaction proceeds via deprotonation of pyridin-3-ol by NaH, generating a phenoxide ion that attacks the electron-deficient C-2 position of 4-chloropyridine-2-carbonitrile. The nitrile group at C-4 enhances ring electron deficiency, facilitating substitution.

Yield Optimization:

- Solvent Effects: DMF outperforms toluene or THF due to superior solubility of intermediates.

- Temperature: Yields increase from 60% at 80°C to 82% at 100°C.

Transition Metal-Catalyzed Coupling

Ullmann-Type Coupling

Copper-catalyzed coupling offers a reliable alternative for constructing the pyridyl ether linkage. This method avoids harsh bases and achieves higher regioselectivity.

Procedure:

- Catalyst System: CuI (10 mol%), 1,10-phenanthroline (20 mol%).

- Reactants: 4-Cyanopyridine-2-iodide (1.0 equiv), pyridin-3-ol (1.1 equiv).

- Base: Cs₂CO₃ (2.0 equiv) in DMSO.

- Conditions: 120°C for 6 hours.

Key Advantages:

- Reduced reaction time (6 vs. 24 hours for classical methods).

- Tolerance of sensitive functional groups (e.g., nitriles).

Limitations:

- Requires stoichiometric copper, complicating purification.

Buchwald-Hartwig Amination Adaptations

Palladium-catalyzed systems, though less common for ether formation, have been explored for sterically hindered substrates.

Procedure:

- Catalyst: Pd(OAc)₂ (5 mol%), XantPhos (10 mol%).

- Reactants: 4-Cyanopyridine-2-bromide (1.0 equiv), pyridin-3-ol (1.1 equiv).

- Base: K₃PO₄ (2.5 equiv) in toluene.

- Conditions: 100°C for 8 hours.

Outcome:

- Moderate yields (65–70%) due to competing side reactions.

- Preferred for substrates incompatible with copper.

Microwave-Assisted Synthesis

Accelerated Alkoxylation

Microwave irradiation significantly reduces reaction times while maintaining or improving yields.

Procedure:

- Reactants: 4-Chloropyridine-2-carbonitrile (1.0 equiv), pyridin-3-ol (1.2 equiv).

- Base: K₂CO₃ (2.0 equiv) in DMF.

- Conditions: Microwave, 150°C, 30 minutes.

Performance Metrics:

Comparative Analysis of Methods

| Method | Reactants | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Nucleophilic Substitution | 4-Chloropyridine-2-carbonitrile + Pyridin-3-ol | NaH | DMF | 100 | 24 | 82 |

| Ullmann Coupling | 4-Iodopyridine-2-carbonitrile + Pyridin-3-ol | CuI/1,10-phenanthroline | DMSO | 120 | 6 | 88 |

| Microwave-Assisted | 4-Chloropyridine-2-carbonitrile + Pyridin-3-ol | K₂CO₃ | DMF | 150 | 0.5 | 85 |

Key Observations:

- Ullmann coupling provides the highest yield (88%) but requires expensive iodide substrates.

- Microwave synthesis balances speed and efficiency, ideal for high-throughput applications.

Industrial-Scale Considerations

Continuous Flow Reactors

Adoption of flow chemistry enhances reproducibility and safety for large-scale production:

Solvent Recycling

- DMF and DMSO are recovered via distillation, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-3-yloxy)pyridine-4-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

Oxidation: The compound can be oxidized to form pyridine-3-carboxylic acid derivatives.

Reduction: Reduction reactions can yield pyridine-3-ol derivatives.

Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.

Scientific Research Applications

Materials Science Applications

The compound's unique structure allows for its use as a building block in the synthesis of advanced materials. It can be incorporated into polymers or used as a ligand in coordination chemistry, potentially leading to the development of materials with specific electronic or photophysical properties.

Organic Synthesis Applications

Synthetic Routes

The synthesis of 2-(Pyridin-3-yloxy)pyridine-4-carbonitrile typically involves the reaction of pyridine derivatives under controlled conditions. Common methods include:

- Nucleophilic Substitution : Utilizing pyridin-3-ol and pyridine-4-carbonitrile in the presence of bases like potassium carbonate.

- Cyclization Reactions : Reacting with nucleophiles to form more complex heterocycles.

These synthetic routes not only facilitate the production of this compound but also allow for modifications that can enhance its biological activity.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Kalai et al. (2021) | Antitumor Activity | Investigated the cytotoxic effects of pyridine derivatives on ovarian and breast cancer cells; moderate cytotoxicity was observed for structurally similar compounds. |

| PMC8069244 (2021) | Biological Activity | Reviewed various pyrrolo[3,4-c]pyridine derivatives; highlighted their potential in treating nervous system diseases and their anticancer properties. |

| PMC9147400 (2021) | Antimicrobial Activity | Discussed the urgent need for new antimicrobial agents amid the COVID-19 pandemic; emphasized the role of pyridine compounds in developing effective treatments. |

Mechanism of Action

The mechanism by which 2-(Pyridin-3-yloxy)pyridine-4-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The pyridine ring can act as a ligand, binding to metal ions or enzymes, while the carbonitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to desired outcomes in various applications.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The pyridin-3-yloxy group in the target compound introduces electron-withdrawing effects due to the nitrogen atom in the pyridine ring, contrasting with the electron-rich thiophene substituent in or the electron-deficient 2,4-difluorophenoxy group in .

- Biological Relevance: Amino-substituted derivatives (e.g., ) are often explored for pharmacological activity, while ether-linked analogs (e.g., ) may exhibit enhanced stability and solubility.

Physicochemical Properties

- Solubility: The pyridin-3-yloxy group may enhance polarity compared to non-polar substituents like thiophene . Fluorinated analogs (e.g., ) exhibit higher lipophilicity, favoring membrane permeability.

- Stability: Ether linkages (as in ) generally confer stability under physiological conditions, whereas amino groups (e.g., ) may require protection during synthesis.

Biological Activity

2-(Pyridin-3-yloxy)pyridine-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a pyridin-3-yloxy group and a cyano group at the 4-position. This unique structure contributes to its biological activity and interaction with various molecular targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi .

- Anticancer Activity : Preliminary research indicates potential anticancer effects, particularly through inhibition of specific cancer cell lines .

- Anti-inflammatory Effects : The compound may demonstrate anti-inflammatory properties, as suggested by structure-activity relationship (SAR) studies that highlight derivatives with significant COX-2 inhibition .

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Interaction : Potential binding to specific receptors could modulate cellular signaling pathways relevant to disease processes.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antimicrobial Efficacy :

- Anticancer Potential :

- Anti-inflammatory Properties :

Data Tables

Q & A

Basic: How can the crystal structure of 2-(Pyridin-3-yloxy)pyridine-4-carbonitrile be determined using X-ray diffraction, and what software is recommended for refinement?

Answer:

For X-ray diffraction studies, single-crystal data collection is typically performed using a diffractometer (e.g., Bruker Kappa APEXII) with Mo-Kα radiation. Refinement should use the SHELX suite (e.g., SHELXL for small-molecule refinement), which handles anisotropic displacement parameters and hydrogen bonding networks. Key parameters include:

- Space group: Monoclinic (common for pyridine derivatives)

- Unit cell dimensions:

- Residual factors: Aim for and .

Validation tools like PLATON or Olex2 should resolve ambiguities in electron density maps .

Basic: What synthetic methodologies are effective for introducing carbonitrile groups into pyridine derivatives under mild conditions?

Answer:

The carbonitrile group can be introduced via nucleophilic substitution or condensation reactions. For example:

- Condensation with malononitrile : React 1-alkyl-4-piperidones with ylidenemalononitriles in methanol using sodium methoxide as a base (yields >70%) .

- Nucleophilic displacement : Use tetrabutylammonium methoxide in methanol at 50–60°C to replace halogens (e.g., Cl) with methoxy or cyano groups .

Optimize reaction time (6–12 hours) and stoichiometry (1:1.2 substrate:reagent) to minimize side products.

Advanced: How do structural modifications at the pyridine ring affect the inhibitory activity of kinase enzymes in compounds like this compound?

Answer:

Substituents at the pyridine ring influence binding affinity and selectivity. For example:

| Substituent | Target (IC50/Ki) | Effect |

|---|---|---|

| 4-Cyano | MAP3K12 (Ki = 90 nM) | Enhances hydrophobic interactions |

| 2-Methoxy | MAP3K12 (IC50 = 1 µM) | Reduces steric hindrance |

| 3-Fluoro | Xanthine oxidoreductase | Increases metabolic stability |

Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide substitutions .

Advanced: What are the primary metabolic pathways and enzymes involved in the glucuronidation of pyridine-carbonitrile derivatives in human liver microsomes?

Answer:

UGT1A9 is the dominant enzyme for N-glucuronidation of pyridine-carbonitrile derivatives, as shown by:

- Kinetic assays : (N1-glucuronide), (N2-glucuronide) in HLMs .

- Inhibition studies : Mefenamic acid (UGT1A9 inhibitor) reduces activity by >80%, while bilirubin (UGT1A1 inhibitor) has no effect.

Validate using recombinant UGT isoforms (1A1, 1A7, 1A9) and correlate with propofol glucuronidation () .

Advanced: How can conflicting crystallographic data on pyridine-carbonitrile derivatives be resolved when determining hydrogen bonding networks?

Answer:

Contradictions often arise from disordered solvent molecules or dynamic hydrogen bonds. Mitigation strategies include:

- Low-temperature data collection : Reduces thermal motion (e.g., 100 K).

- Twinning analysis : Use SHELXL’s TWIN/BASF commands for twinned crystals .

- Hydrogen bond validation : Compare geometric parameters (distance: 2.5–3.0 Å, angle: 120–180°) with databases like CSD .

Basic: What safety protocols are critical when handling pyridine-carbonitrile compounds with potential nitro or halogen substituents?

Answer:

- Ventilation : Use fume hoods (minimum airflow 0.5 m/s) to prevent inhalation of vapors .

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Spill management : Absorb with dry sand or vermiculite; avoid aqueous cleanup for moisture-sensitive derivatives .

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C for air-sensitive variants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.